molecular formula C15H14O2 B6317947 2-(2,4-Dimethylphenyl)benzoic acid, 95% CAS No. 183313-49-7

2-(2,4-Dimethylphenyl)benzoic acid, 95%

Cat. No. B6317947
CAS RN: 183313-49-7
M. Wt: 226.27 g/mol
InChI Key: CQHDMGPUOAEHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dimethylphenyl)benzoic acid, 95% (2,4-DMPBA) is an organic compound of the benzoic acid family. It is a white, crystalline solid with a melting point of 135°C and a solubility of 0.2 g/100ml in water. It is used as a starting material in the synthesis of pharmaceuticals and other organic compounds. It is also used in the laboratory for research purposes.

Mechanism of Action

2-(2,4-Dimethylphenyl)benzoic acid, 95% is a weak acid and can act as a proton donor in acid-catalyzed reactions. It can also act as a nucleophile in nucleophilic substitution reactions. It can also act as an electrophile in electrophilic aromatic substitution reactions.
Biochemical and Physiological Effects
2-(2,4-Dimethylphenyl)benzoic acid, 95% is not known to have any direct biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic.

Advantages and Limitations for Lab Experiments

2-(2,4-Dimethylphenyl)benzoic acid, 95% is a useful reagent in the laboratory, as it is relatively inexpensive and has a low melting point. It is also soluble in many organic solvents, making it easy to use in a variety of laboratory experiments. However, it is not soluble in water, so it must be used in an organic solvent. It is also a relatively weak acid, so it may not be suitable for some acid-catalyzed reactions.

Future Directions

Future research on 2-(2,4-Dimethylphenyl)benzoic acid, 95% may focus on its use as a starting material in the synthesis of other compounds, such as drugs, dyes, and fragrances. It may also be used in the synthesis of polymers, such as polystyrene and polyvinyl chloride. Additionally, further research may be conducted to explore its use as a reagent in the synthesis of amines, esters, and amides. Finally, further research may be conducted to explore its potential use in the development of new drugs, or to explore its potential biochemical and physiological effects.

Synthesis Methods

2-(2,4-Dimethylphenyl)benzoic acid, 95% is synthesized by the Friedel-Crafts alkylation of benzene with 2,4-dimethylchlorobenzene, followed by hydrolysis of the alkylated product. The reaction is carried out in the presence of an acid catalyst such as sulfuric acid. The resulting 2-(2,4-Dimethylphenyl)benzoic acid, 95% is then recrystallized from a suitable solvent, such as ethanol or ethyl acetate.

Scientific Research Applications

2-(2,4-Dimethylphenyl)benzoic acid, 95% is used in scientific research for a variety of applications. It has been used in the synthesis of a variety of organic compounds, including drugs, dyes, and fragrances. It has also been used in the synthesis of polymers, such as polystyrene and polyvinyl chloride. It is used as a reagent in the synthesis of a variety of compounds, including amines, esters, and amides.

properties

IUPAC Name

2-(2,4-dimethylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-7-8-12(11(2)9-10)13-5-3-4-6-14(13)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHDMGPUOAEHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444757
Record name 2-(2,4-dimethylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

183313-49-7
Record name 2-(2,4-dimethylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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